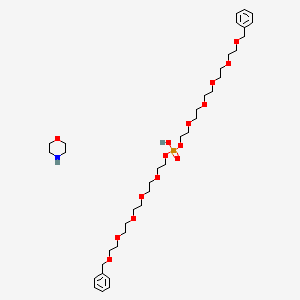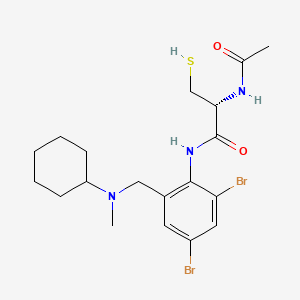
Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®- is a complex organic compound characterized by its unique structural features
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®- typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl structure, followed by the introduction of the dibromo substituents. The acetylamino and mercapto groups are then added through nucleophilic substitution reactions. The final step involves the formation of the amide bond under controlled conditions, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The dibromo groups can be reduced to form the corresponding phenyl derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, reduced phenyl derivatives, and various substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The acetylamino and mercapto groups can form covalent bonds with target proteins, leading to modulation of their activity. Additionally, the dibromo groups can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanamide, 2-(acetylamino)-N-(2,4-dichloro-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®
- Propanamide, 2-(acetylamino)-N-(2,4-difluoro-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®
- Propanamide, 2-(acetylamino)-N-(2,4-diiodo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®
Uniqueness
The uniqueness of Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®- lies in its dibromo substituents, which confer distinct chemical reactivity and potential biological activity compared to its dichloro, difluoro, and diiodo analogs.
Eigenschaften
CAS-Nummer |
97290-46-5 |
|---|---|
Molekularformel |
C19H27Br2N3O2S |
Molekulargewicht |
521.3 g/mol |
IUPAC-Name |
(2R)-2-acetamido-N-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C19H27Br2N3O2S/c1-12(25)22-17(11-27)19(26)23-18-13(8-14(20)9-16(18)21)10-24(2)15-6-4-3-5-7-15/h8-9,15,17,27H,3-7,10-11H2,1-2H3,(H,22,25)(H,23,26)/t17-/m0/s1 |
InChI-Schlüssel |
YJGWIACOZHBSAS-KRWDZBQOSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CS)C(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2 |
Kanonische SMILES |
CC(=O)NC(CS)C(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



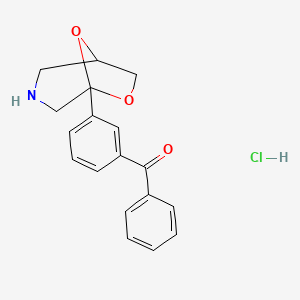
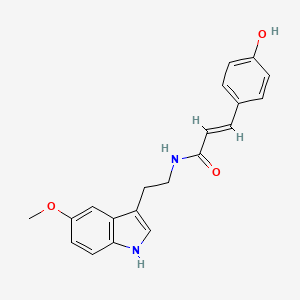


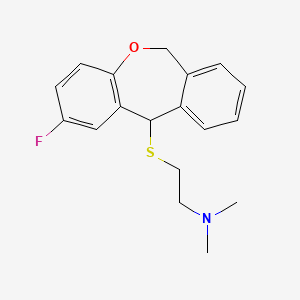
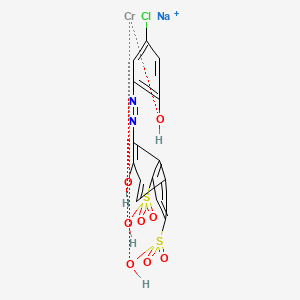
![3-Ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide](/img/structure/B12770588.png)


